molecular formula C13H16FNO B7507238 N-cyclopentyl-4-fluoro-N-methylbenzamide

N-cyclopentyl-4-fluoro-N-methylbenzamide

Cat. No.: B7507238
M. Wt: 221.27 g/mol
InChI Key: AATRCIVISQJSCO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-fluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by a 4-fluoro-substituted benzoyl group and dual N-substituents: a cyclopentyl group and a methyl group. Benzamide derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

N-cyclopentyl-4-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATRCIVISQJSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly impact molecular properties:

Compound Name Benzamide Substituent Key Structural Features Notable Properties/Applications Reference
N-cyclopentyl-4-fluoro-N-methylbenzamide 4-Fluoro N-cyclopentyl, N-methyl Hypothetical: Enhanced lipophilicity -
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo N-(2-nitrophenyl) Structural studies (two molecules/asymmetric unit)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-Fluoro N-(cyclopenta[b]thiophen-2-yl), cyano group Potential kinase inhibition (heterocyclic moiety)
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}benzamide 4-Fluoro N-piperazinyl ethyl, methoxyphenyl Serotonin receptor affinity (piperazine linker)
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) 2-Trifluoromethyl N-(3-isopropoxyphenyl) Agricultural fungicide (trifluoromethyl enhances stability)
  • Halogen vs. Electron-Donating Groups : Bromo and nitro groups () increase molecular polarity, whereas methoxy or methyl groups () improve lipophilicity for membrane penetration .

N-Substituent Variations

The N-substituents dictate steric and electronic profiles:

  • Cyclopentyl vs.
  • Dual N-Substituents : The combination of N-cyclopentyl and N-methyl in the target compound is rare in the evidence. Comparable compounds (e.g., N-cyclohexyl-2-(4-fluorophenyl)acetamide in ) suggest cycloalkyl groups enhance steric shielding of the amide bond, reducing enzymatic degradation .

Structural and Crystallographic Insights

  • Bond Lengths and Angles : highlights that bromo- and nitro-substituted benzamides exhibit distinct dihedral angles between aromatic rings (e.g., 4-bromo-N-(2-nitrophenyl)benzamide vs. 4MNB). The target compound’s cyclopentyl group may impose torsional strain, altering crystal packing .

Q & A

Q. What are the optimized synthetic routes for N-cyclopentyl-4-fluoro-N-methylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with amines. For this compound, a two-step protocol is recommended:

Acylation : React 4-fluoro-N-methylbenzoyl chloride with cyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key considerations :

  • Excess amine (1.2–1.5 equivalents) minimizes side reactions like dimerization .
  • Temperature control (0–5°C during acylation) prevents thermal degradation of the benzoyl chloride .
    Yield optimization : Reported yields for analogous compounds range from 85–92% under inert conditions .

Q. Which spectroscopic methods are critical for characterizing this compound?

A multi-technique approach ensures structural confirmation:

  • NMR :
    • ¹H NMR : Look for cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and N-methyl singlet (δ 2.8–3.1 ppm).
    • ¹³C NMR : The amide carbonyl resonates at δ 165–170 ppm; fluorine substitution deshields adjacent carbons .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95% by reverse-phase HPLC) .
  • X-ray crystallography : Resolves stereoelectronic effects of the cyclopentyl group and fluorine position .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The 4-fluoro group:

  • Lipophilicity : Increases logP by ~0.5 compared to non-fluorinated analogs (calculated via ClogP).
  • Electron withdrawal : Stabilizes the amide bond via resonance, reducing hydrolysis susceptibility .
  • Bioavailability : Fluorine’s small size and high electronegativity enhance membrane permeability in in vitro assays .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC and PXRD) .
  • pH dependence : Protonation of the amide nitrogen in acidic media increases aqueous solubility.
    Methodology :
  • Use equilibrium solubility assays at physiologically relevant pH (1.2, 6.8, 7.4).
  • Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .

Q. What strategies mitigate racemization during large-scale synthesis?

Racemization at the cyclopentylamine chiral center is a critical challenge:

  • Low-temperature coupling : Perform reactions below 10°C to slow base-catalyzed epimerization .
  • Chiral HPLC monitoring : Track enantiomeric excess (ee) during process optimization.
  • Catalytic additives : Triethylamine or DMAP may stabilize intermediates, reducing racemization .

Q. How can computational modeling predict the compound’s binding to cytochrome P450 enzymes?

In silico workflow :

Docking studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.

MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

Metabolic hotspots : Identify fluorine and cyclopentyl groups as potential sites of oxidation .
Validation : Compare predictions with in vitro microsomal stability assays .

Q. What orthogonal methods validate biological activity in enzyme inhibition assays?

For kinase or protease inhibition studies:

  • Biochemical assays : Measure IC₅₀ using fluorescence polarization (FP) or TR-FRET.
  • Cellular target engagement : Use NanoBRET or CETSA to confirm intracellular target binding .
  • Counter-screening : Test against >50 off-target kinases to assess selectivity (e.g., Eurofins Panlabs panel) .

Data Contradiction Analysis

Q. Why do in vitro cytotoxicity results vary across cell lines?

Variability arises from:

  • Cell membrane composition : Differences in lipid rafts affect compound uptake (e.g., higher IC₅₀ in MDR1-overexpressing lines) .
  • Metabolic activity : CYP expression in hepatic cells (e.g., HepG2) accelerates degradation, reducing efficacy .
    Resolution : Normalize data using cell viability markers (MTT, ATP luminescence) and include positive controls (e.g., staurosporine) .

Q. How to address discrepancies in reported logD values?

LogD (pH 7.4) inconsistencies stem from:

  • Methodology : Shake-flask vs. HPLC-derived values differ by ±0.3 units.
  • Ionization effects : Ensure compound is neutral during measurement (pKa < 6.5 for benzamides) .
    Best practice : Use a standardized shake-flask protocol with UV quantification .

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